S-(+)-N-Trifluoroacetodesmethyl Citalopram is a chemical compound derived from citalopram, a well-known selective serotonin reuptake inhibitor (SSRI) used primarily in the treatment of depression and anxiety disorders. This compound is characterized by the addition of a trifluoroacetyl group and the removal of a methyl group from the citalopram structure. The specific stereoisomer, S-(+), is noted for its pharmacological activity, as it is the enantiomer responsible for the antidepressant effects of citalopram.
S-(+)-N-Trifluoroacetodesmethyl Citalopram can be synthesized from citalopram through various chemical reactions that modify its structure. It is often studied in the context of pharmaceutical research to understand its properties and potential applications.
This compound falls under the category of pharmaceutical intermediates and is classified as an SSRI. It is part of a broader class of compounds used in treating mood disorders by influencing serotonin levels in the brain.
The synthesis of S-(+)-N-Trifluoroacetodesmethyl Citalopram typically involves several steps, including:
The reactions are typically carried out under controlled conditions to ensure high yields and purity. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are employed to monitor the progress and confirm the identity of the synthesized compound.
S-(+)-N-Trifluoroacetodesmethyl Citalopram has a complex molecular structure characterized by:
The structural representation includes a trifluoroacetyl group attached to the nitrogen atom, which alters its pharmacological properties compared to its parent compound, citalopram.
The compound's three-dimensional structure can be analyzed using computational chemistry software, allowing researchers to visualize its conformation and predict interactions with biological targets.
S-(+)-N-Trifluoroacetodesmethyl Citalopram can participate in various chemical reactions, primarily due to its functional groups:
Reactions are typically performed under inert atmospheres to prevent oxidation or other side reactions. Reaction yields and product purity are assessed using HPLC and NMR spectroscopy.
As an SSRI, S-(+)-N-Trifluoroacetodesmethyl Citalopram exerts its effects by selectively inhibiting the reuptake of serotonin in the synaptic cleft. This action increases serotonin availability, enhancing mood and alleviating symptoms of depression.
Studies have shown that this mechanism leads to increased serotonergic activity in the central nervous system, which is crucial for its antidepressant effects. The specific binding affinity for serotonin transporters can be quantitatively assessed through radiolabeled binding assays.
Relevant analyses include thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess thermal stability.
S-(+)-N-Trifluoroacetodesmethyl Citalopram is primarily used in scientific research related to:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2